molecular formula C6H12O B7767761 Hexanal CAS No. 861259-78-1

Hexanal

Cat. No.: B7767761
CAS No.: 861259-78-1
M. Wt: 100.16 g/mol
InChI Key: JARKCYVAAOWBJS-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Hexanal, a naturally occurring compound, has been found to exert antifungal activity against Aspergillus flavus . The primary target of this compound is the cell wall of A. flavus . This compound acts by downregulating cell wall-related genes, blocking the formation of a cell wall structure and cell separation, and increasing the sensitivity of cells to this compound .

Mode of Action

This compound interacts with its targets primarily through disruption of cell membrane synthesis and mitochondrial function . It induces early apoptosis in A. flavus conidia by disrupting mitochondrial function and expression of key genes . This compound treatment results in abnormal spore morphology and early spore apoptosis . These changes are accompanied by increased reactive oxygen species production, reduced mitochondrial membrane potential, and DNA fragmentation .

Biochemical Pathways

This compound affects several biochemical pathways in A. flavus. Metabolomic analyses have revealed significant differences in 70 metabolites, including 20 upregulated and 50 downregulated metabolites . The metabolites are mainly involved in the tricarboxylic acid cycle (TCA), ABC transport system, and membrane synthesis in A. flavus cells . This compound treatment reduces succinate dehydrogenase and mitochondrial dehydrogenase activity and stimulates superoxide anion and hydrogen peroxide accumulation in A. flavus mycelia .

Result of Action

The result of this compound’s action is the inhibition of A. flavus growth . This compound disrupts cell membrane synthesis, induces mitochondrial dysfunction, and increases oxidative stress in A. flavus mycelia . This leads to abnormal spore morphology, early spore apoptosis, and ultimately, the inhibition of mycelium growth .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, this compound has been found to be effective in extending the shelf life of produce and reducing food waste worldwide . Applied before harvest, this compound can reduce the amount of fruit falling off the tree by as much as 40 percent . This allows farmers to obtain better fruit that ripens on the tree, and can also increase their yield . Furthermore, fruit dipped in this compound or stored with this compound wraps or sachets after harvest saw their shelf life extended by 50 percent or more .

Biochemical Analysis

Biochemical Properties

Hexanal interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to exert antifungal activity against Aspergillus flavus . The growth of A. flavus mycelium was completely inhibited following exposure to this compound . This suggests that this compound may interact with key enzymes and proteins involved in the growth and development of this fungus .

Cellular Effects

This compound has significant effects on cellular processes. For instance, it has been found to disrupt cell membrane synthesis, induce mitochondrial dysfunction, and increase oxidative stress in A. flavus mycelia . These effects were observed following exposure to this compound, indicating that this compound can influence cell function and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound’s action involves its interaction with various biomolecules. For instance, this compound treatment reduced succinate dehydrogenase and mitochondrial dehydrogenase activity in A. flavus mycelia . This suggests that this compound may bind to these enzymes, inhibiting their activity and thereby affecting cellular metabolism .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, in a study on the effects of this compound on the shelf-life and quality of fruits, it was found that fruits treated with this compound exhibited reduced weight loss and spoilage over time . This suggests that this compound may have long-term effects on cellular function .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, mice that inhaled this compound exhibited reduced anxiety-like behavior and improved spatial cognitive ability .

Metabolic Pathways

This compound is involved in various metabolic pathways. For instance, metabolomic analyses of A. flavus cells exposed to this compound revealed significant differences in 70 metabolites, suggesting that this compound influences the tricarboxylic acid cycle (TCA), ABC transport system, and membrane synthesis in A. flavus cells .

Transport and Distribution

This compound is transported and distributed within cells and tissues. For instance, this compound treatment has been found to enhance fruit freshness, chroma value, color, firmness, anthocyanins, and phenolic components while increasing SOD and POD activities . This suggests that this compound may interact with transporters or binding proteins, influencing its localization or accumulation .

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexanal can be synthesized through the oxidation of hexanol. This process involves the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions .

Industrial Production Methods: Commercially, this compound is produced primarily through the hydroformylation of 1-pentene. . This process is favored for its efficiency and scalability.

Chemical Reactions Analysis

Hexanal, being an aldehyde, undergoes several types of chemical reactions:

Oxidation: this compound can be oxidized to hexanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide . This reaction is significant in both laboratory and industrial settings.

Reduction: this compound can be reduced to hexanol using reducing agents like sodium borohydride or lithium aluminum hydride . This reaction is useful in organic synthesis for producing alcohols from aldehydes.

Nucleophilic Addition: Due to the presence of the carbonyl group, this compound can undergo nucleophilic addition reactions. For example, it can react with hydrogen cyanide to form cyanohydrins .

Condensation Reactions: this compound can participate in aldol condensation reactions, forming larger molecules through the reaction with other aldehydes or ketones in the presence of a base .

Scientific Research Applications

Hexanal has a wide range of applications in scientific research:

Chemistry: In organic chemistry, this compound is used as a starting material for the synthesis of various compounds. Its reactivity makes it a valuable intermediate in the production of other aldehydes and alcohols .

Biology: this compound is naturally produced by plants as a response to mechanical damage. It plays a role in plant defense mechanisms and is studied for its potential to enhance the shelf life and quality of fruits .

Medicine: Research has shown that this compound has antifungal properties. It induces apoptosis in fungal spores by disrupting mitochondrial function and altering gene expression . This makes it a potential candidate for developing antifungal agents.

Industry: this compound is extensively used in the flavor and fragrance industry to impart green, fruity notes in perfumes and food flavorings . It is also used as an intermediate in the production of hexanoic acid and other chemicals .

Properties

IUPAC Name

hexanal
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InChI

InChI=1S/C6H12O/c1-2-3-4-5-6-7/h6H,2-5H2,1H3
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InChI Key

JARKCYVAAOWBJS-UHFFFAOYSA-N
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Canonical SMILES

CCCCCC=O
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Molecular Formula

C6H12O
Record name HEXALDEHYDE
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DSSTOX Substance ID

DTXSID2021604
Record name Hexanal
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Molecular Weight

100.16 g/mol
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Physical Description

Hexaldehyde appears as a clear colorless liquid with a pungent odor. Flash point 90 °F. Less dense than water and insoluble in water. Vapors heavier than air., Liquid, Colorless liquid; [Hawley] Clear colorless liquid with an unpleasant odor; [MSDSonline], almost colourless liquid/fatty-green, grassy odour
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Boiling Point

262 °F at 760 mmHg (USCG, 1999), 129.6 °C, 130.00 to 131.00 °C. @ 760.00 mm Hg
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Flash Point

90 °F (USCG, 1999), 25 °C (77 °F) - closed cup, 90 °F (32 °C) Open cup
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Solubility

In water, 5.64X10+3 mg/L at 30 °C, In water, 0.6 wt% (6000 mg/L) at 20 °C, Very soluble in ethanol, ethyl ether; soluble in acetone, benzene, Miscible with alcohol, propylene glycol and most fixed oils, 5.64 mg/mL at 30 °C, very slightly soluble in water; miscible with alcohol, propylene glycol, most fixed oils
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Density

0.83 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8335 g/cu cm at 20 °C, Bulk density = 6.9 wt/gal at 20 °C, 0.808-0.817
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Vapor Density

3.45 (Air = 1)
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Vapor Pressure

11.3 [mmHg], Vapor pressure = 10.5 mm Hg at 20 °C, 11.3 mm Hg at 25 °C
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Mechanism of Action

Inhibition of intercellular communication is an important feature in the tumor promotion phase of a multistage carcinogenesis model. In atherosclerosis inhibition of cell-cell communication by atherogenic compounds, e.g., low density lipoproteins (LDL), also seems to be important. For testing atherogenic compounds we used an atherosclerosis relevant cell type, namely human smooth muscle cells. In order to investigate which part of the LDL particle would be involved in inhibition of metabolic co-operation between human smooth muscle cells in culture ... several fatty acids and their breakdown products /were tested/, namely aldehydes. Unsaturated C-18 fatty acids markedly influenced gap-junctional intercellular communication (GJIC), whereas saturated (C18:0, C16:0) and unsaturated fatty acids with > 20 carbon atoms did not inhibit GJIC. In the case of oleic and elaidic acid, orientation seemed important; however, after exposure to palmitoleic and palmitelaidic acid no differences were found. The most potent inhibitor of GJIC was linoleic acid, which inhibited GJIC by 75%. No correlation was found between degrees of unsaturation and ability to inhibit GJIC. Of the tested aldehydes, hexanal, propanal, butanal and 4-hydroxynonenal did significantly inhibit GJIC, while pentanal had no effect. Since modification of LDL was shown to be important in order for LDL to inhibit GJIC, these results show that fatty acids and their oxidative breakdown products may be of importance for the inhibition of GJIC by LDL.
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Color/Form

Colorless liquid

CAS No.

66-25-1
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Melting Point

-58.2 °C, Heat of Fusion at Melting Point = 1.89X10+7 J/kmol, -56 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Hexanal

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